3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a cyclohexene and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexene derivative with a quinoxaline precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3,4-dihydroquinoxaline derivatives. Substitution reactions can result in a wide range of functionalized quinoxaline compounds .
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohex-1-en-1-yl)-3,4-dihydroquinoxalin-2(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-3,4-dihydroquinoxalin-2(1H)-one: Lacks the cyclohexene group, resulting in different chemical and physical properties.
Cyclohex-1-en-1-yl-quinoxalin-2(1H)-one: Lacks the methyl group, which can influence its overall stability and reactivity.
Uniqueness
The presence of both the cyclohexene and methyl groups in 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one imparts unique structural and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(cyclohexen-1-yl)-3-methyl-1,4-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(11-7-3-2-4-8-11)14(18)16-12-9-5-6-10-13(12)17-15/h5-7,9-10,17H,2-4,8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOTRLEWGNLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2N1)C3=CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547953 | |
Record name | 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111831-64-2 | |
Record name | 3-(Cyclohex-1-en-1-yl)-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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